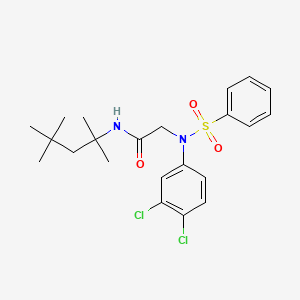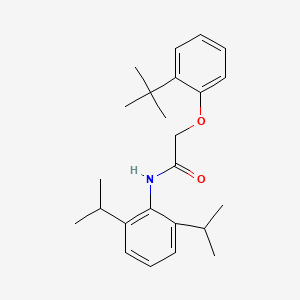![molecular formula C16H18ClN3O2 B4739645 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B4739645.png)
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide
Übersicht
Beschreibung
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have attracted attention due to their diverse pharmacological activities. They are synthesized through various methods, including oxidative cyclization and formylation under different conditions. These compounds have been explored for their anticancer, antimicrobial, and enzyme inhibitory activities, suggesting their potential as therapeutic agents.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles can be achieved through ultrasound-assisted synthesis, which is considered eco-friendly and economical. This method reduces reaction time and improves yield compared to traditional synthesis methods. One example includes the synthesis of 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and its 4-formyl analog, which demonstrated anticancer activity against various human tumor cell lines (Bhosale, Deshpande, & Wagh, 2017).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles has been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. Structural elucidation confirms the presence of the oxadiazole ring and its substitutions, which are crucial for the biological activity of these compounds.
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including cyclization and substitution, to yield compounds with significant biological activities. For example, the reaction of acyl hydrazone with N-chlorosuccinimide and DBU leads to 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions (Pardeshi, Patil, & Bobade, 2010).
Wirkmechanismus
Target of Action
It is known that similar compounds act in the central nervous system (CNS) rather than directly on skeletal muscle
Mode of Action
It is known that similar compounds block nerve impulses (or pain sensations) that are sent to the brain . This suggests that the compound may interact with its targets to inhibit certain neural pathways, resulting in a decrease in pain sensation.
Biochemical Pathways
It is known that similar compounds act in the cns , suggesting that they may affect neural pathways
Pharmacokinetics
It is known that similar compounds are rapidly and completely absorbed, metabolized in the liver, and excreted as a glucuronide metabolite . The half-life of these compounds is between 2.3 and 5 hours . These properties suggest that the compound may have good bioavailability.
Result of Action
It is known that similar compounds block nerve impulses (or pain sensations) that are sent to the brain , suggesting that they may have analgesic effects.
Action Environment
It is known that similar compounds act in the CNS , suggesting that they may be influenced by factors such as the presence of other drugs or substances in the body, the state of the CNS, and individual genetic factors.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-8-4-3-7-12(13)16-19-15(22-20-16)10-9-14(21)18-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPPNRJYSRSDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324519 | |
| Record name | 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49816755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
835891-98-0 | |
| Record name | 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4739565.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,4-dimethoxybenzenesulfonamide](/img/structure/B4739571.png)
![1-[8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B4739580.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B4739581.png)
![3-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739590.png)
![2-{[5-mercapto-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B4739597.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methyl}-N,N-dimethylethane-1,2-diamine dihydrochloride](/img/structure/B4739632.png)
![1-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4739634.png)
![ethyl N-({[1-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4739637.png)
![N,N-diethyl-9-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4739650.png)
![1,3-dimethyl-5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4739653.png)


![N-(2-methoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4739667.png)